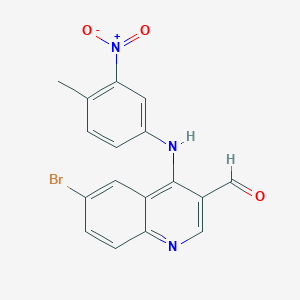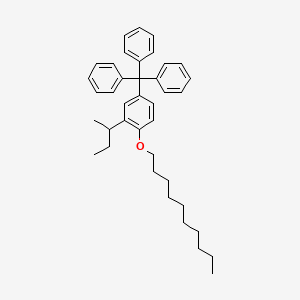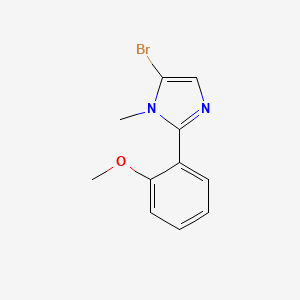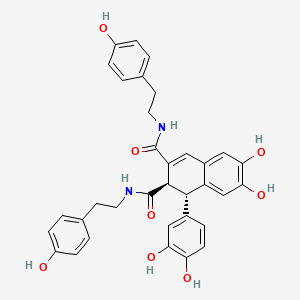
6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde, also known as BMNQ or NSC-402329, is a heterocyclic compound extensively used in various fields of research and industry. It has a molecular formula of C17H12BrN3O3 and a molecular weight of 386.2 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring substituted with a bromine atom at the 6th position, a carbaldehyde group at the 3rd position, and an amino group at the 4th position which is further substituted with a 4-methyl-3-nitrophenyl group .科学的研究の応用
Antimicrobial and Antimalarial Agents
Research demonstrates the synthesis of quinoline derivatives with significant antimicrobial and antimalarial activities. The chemical structures of these compounds, starting from commercially available quinoline derivatives, were elucidated through various analytical methods. These compounds were then screened for their antimicrobial activity against a variety of microorganisms and for antimalarial activity towards Plasmodium falciparum, showing potential as new therapeutic agents in these areas (Parthasaradhi et al., 2015).
Synthesis of PI3K/mTOR Inhibitors
Another application involves the synthesis of quinoline derivatives as key intermediates for PI3K/mTOR inhibitors, which are significant in cancer treatment research. These compounds were synthesized through a series of reactions, demonstrating their importance in the development of new cancer therapeutics (Lei et al., 2015).
Photophysical Properties for Material Science
Quinoline derivatives have also been studied for their photophysical properties, which are relevant in the fields of material science and photonic applications. These studies involve the synthesis of quinoline-containing fluorophores, which exhibit dual emissions and large Stokes shifts, indicating potential applications in the development of new fluorescent materials (Padalkar & Sekar, 2014).
Organic Light-Emitting Diodes (OLEDs)
There is research into quinoline derivatives containing both a biphenyl group and an α, β-diarylacrylonitrile unit, showing promising applications in organic light-emitting diodes (OLEDs). These compounds emit blue to green fluorescence and demonstrate good thermal stability, making them suitable for use in OLEDs (Li et al., 2011).
Electrochemical and Spectroscopic Characterization
The electrochemical and spectroscopic characterization of selected quinolinecarbaldehydes and their Schiff base derivatives highlights their potential in various chemical sensing and electronic applications. This research provides new insights into the synthesis and properties of these compounds, showing correlations between their chemical structures and electrochemical behaviors (Wantulok et al., 2020).
特性
IUPAC Name |
6-bromo-4-(4-methyl-3-nitroanilino)quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c1-10-2-4-13(7-16(10)21(23)24)20-17-11(9-22)8-19-15-5-3-12(18)6-14(15)17/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNDRJOKVJEQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C=O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162824 |
Source


|
| Record name | 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431510-26-7 |
Source


|
| Record name | 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431510-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride](/img/structure/B6594829.png)
![4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6594835.png)
![7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde](/img/structure/B6594838.png)




![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)



![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)

